N-CYCLOPENTYL-2-{3-[(4-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE
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Overview
Description
N-CYCLOPENTYL-2-{3-[(4-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE is a complex organic compound featuring a triazolopyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-2-{3-[(4-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE involves multiple stepsTypical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-2-{3-[(4-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-CYCLOPENTYL-2-{3-[(4-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its kinase inhibitory activity.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-{3-[(4-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt key signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .
Uniqueness
N-CYCLOPENTYL-2-{3-[(4-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-cyclopentyl-2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c19-13-7-5-12(6-8-13)9-25-17-16(22-23-25)18(27)24(11-20-17)10-15(26)21-14-3-1-2-4-14/h5-8,11,14H,1-4,9-10H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHOCCARBOPUPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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